
H-Lys-Phe-Gly-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Lys-Phe-Gly-Lys-OH” is a tetrapeptide, which means it is composed of four amino acids. The amino acids, in order from the N-terminus to the C-terminus, are Lysine (Lys), Phenylalanine (Phe), Glycine (Gly), and Lysine (Lys) .
Synthesis Analysis
Peptides are typically synthesized by extending the peptide chain from the C-terminus . This involves synthesizing protected versions of the amino acids, condensing them to form the peptide chain, and then removing the protection . The specific methods used can vary, but common techniques include the mixed anhydride and azide methods .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the bonds between them. Tools like PepDraw can be used to draw the primary structure of a peptide and calculate theoretical properties .
Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, many of which involve the formation or breaking of peptide bonds. For example, peptide bonds can be formed using the mixed anhydride method, and protections can be removed using hydrogenolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide can be influenced by factors such as its length, mass, isoelectric point, net charge, and hydrophobicity . These properties can be calculated using tools like PepDraw .
Wissenschaftliche Forschungsanwendungen
Understanding DNA Damage and Repair Mechanisms
The peptide H-Lys-Phe-Gly-Lys-OH may have indirect relevance in the study of DNA repair mechanisms. Reactive oxygen species (ROS) induced DNA damage, specifically 8-hydroxyguanine (8-OH-G), has attracted significant attention in carcinogenesis research. Studies on Escherichia coli and Saccharomyces cerevisiae genes, such as the OGG1 gene, have revealed their role in neutralizing the mutagenic effects of 8-OH-G by coding for DNA glycosylases. These insights into DNA damage and repair mechanisms are crucial in understanding carcinogenesis and potential therapeutic targets (Boiteux & Radicella, 2000).
Insights into Combustion Chemistry
The study of OH* chemiluminescence in hydrogen combustion systems provides insights into the kinetics of combustion reactions, crucial for improving combustion efficiency and reducing pollutants. The reaction H + O + M = OH* + M has been studied, and the rate coefficients determined contribute to a better understanding of combustion chemistry, which is critical in energy production and automotive industries (Kathrotia et al., 2010).
Understanding Genetic Influence on Cancer Risk
The ALDH2 Glu504Lys polymorphism has been studied extensively to understand its influence on overall cancer risk. Such genetic studies are vital for developing personalized medicine approaches and for understanding the genetic basis of cancer susceptibility (Cai et al., 2015).
Exploring Nightglow Emissions and Atmospheric Chemistry
Research on nightglow emissions in the mesopause region enhances our understanding of atmospheric chemistry. Insights into the photochemistry of the hydrogen-oxygen family, specifically the emissions of OH, are crucial for understanding the Earth's atmosphere and for monitoring environmental changes (Meriwether, 1989).
Safety And Hazards
Safety data sheets can provide information on the potential hazards of a peptide. For example, one should avoid breathing in the peptide or getting it in their eyes or on their skin . It’s also important to note that the toxicity of a peptide can depend on factors like its concentration and the method of exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N6O5/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t17-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVQDVPQNPGKQE-FHWLQOOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Phe-Gly-Lys-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


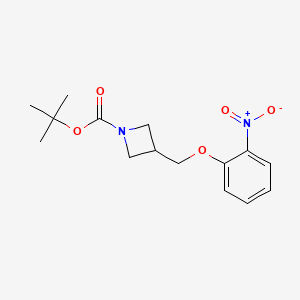
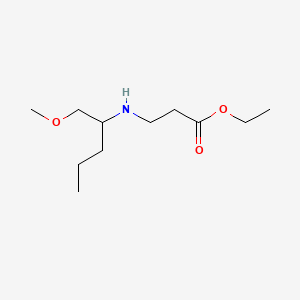

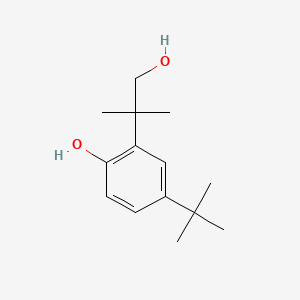
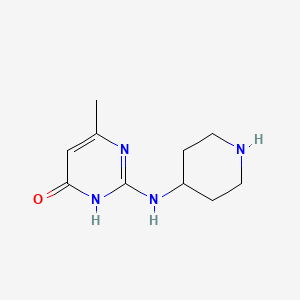
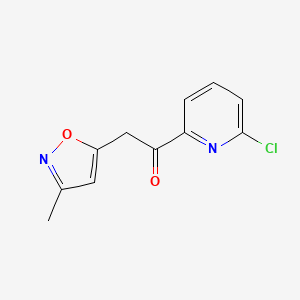
![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)
![Pyrrolo[1,2-a]pyrazine, octahydro-3-Methyl-, (3R,8aR)-](/img/no-structure.png)
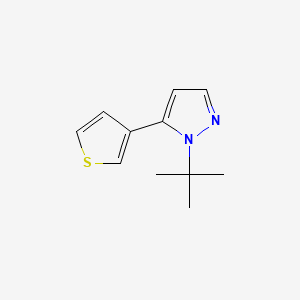
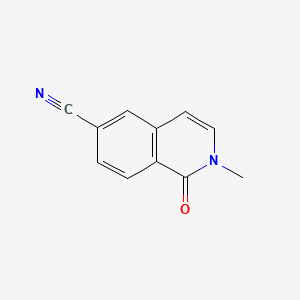
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)

